molecular formula C25H17FN4O3 B11587945 (2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11587945
M. Wt: 440.4 g/mol
InChI Key: OHQVNPCEQBHDIV-NBVRZTHBSA-N
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Description

(2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a cyano group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the fluorophenoxy moiety. The final step involves the formation of the prop-2-enamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-benzyl-2-cyano-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    (2E)-N-benzyl-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: Similar structure but with a methylphenoxy group instead of a fluorophenoxy group.

Uniqueness

The uniqueness of (2E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide lies in its fluorophenoxy moiety, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H17FN4O3

Molecular Weight

440.4 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H17FN4O3/c26-20-10-4-5-11-21(20)33-24-19(25(32)30-13-7-6-12-22(30)29-24)14-18(15-27)23(31)28-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,28,31)/b18-14+

InChI Key

OHQVNPCEQBHDIV-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)C#N

Origin of Product

United States

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